Estradiol valerate

Vue d'ensemble

Description

Le valérate d'estradiol est un ester synthétique de l'estradiol, une hormone naturelle présente dans le corps humain. Il est principalement utilisé dans la thérapie hormonale pour les symptômes de la ménopause, les faibles niveaux d'œstrogène, la thérapie hormonale pour les personnes transgenres, et dans la contraception hormonale. Le valérate d'estradiol est également utilisé dans le traitement du cancer de la prostate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le valérate d'estradiol est synthétisé par estérification de l'estradiol avec l'acide valérique. La réaction implique généralement l'utilisation d'un catalyseur acide pour faciliter le processus d'estérification. Les conditions de réaction comprennent le chauffage du mélange d'estradiol et d'acide valérique en présence du catalyseur jusqu'à ce que l'estérification soit terminée .

Méthodes de production industrielle

Dans les environnements industriels, la production du valérate d'estradiol implique des procédés d'estérification à grande échelle. La réaction est effectuée dans des réacteurs où l'estradiol et l'acide valérique sont mélangés avec un catalyseur acide. Le mélange est chauffé à la température requise, et la réaction est surveillée jusqu'à son terme. Le produit est ensuite purifié par diverses techniques telles que la cristallisation et la filtration pour obtenir du valérate d'estradiol de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le valérate d'estradiol subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le valérate d'estradiol peut être hydrolysé pour produire de l'estradiol et de l'acide valérique. Cette réaction se produit généralement en présence d'eau et d'un catalyseur acide ou basique.

Oxydation : Le valérate d'estradiol peut subir des réactions d'oxydation, conduisant à la formation de divers produits oxydés.

Réduction : Les réactions de réduction peuvent convertir le valérate d'estradiol en différentes formes réduites du composé.

Réactifs et conditions courants

Hydrolyse : Eau, catalyseur acide ou basique.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits formés

Hydrolyse : Estradiol et acide valérique.

Oxydation : Divers dérivés oxydés du valérate d'estradiol.

Réduction : Formes réduites du valérate d'estradiol.

Applications de recherche scientifique

Le valérate d'estradiol a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études de réactions d'estérification et d'hydrolyse.

Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : Utilisé dans la thérapie hormonale pour les symptômes de la ménopause, les faibles niveaux d'œstrogène, et la thérapie hormonale pour les personnes transgenres. .

Industrie : Utilisé dans la production de thérapies de remplacement hormonal et de contraceptifs.

Mécanisme d'action

Le valérate d'estradiol agit comme un promédicament de l'estradiol. Une fois administré, il est hydrolysé dans le corps pour libérer de l'estradiol et de l'acide valérique. L'estradiol se lie ensuite aux récepteurs des œstrogènes dans divers tissus, notamment les seins, l'utérus, les ovaires, la peau, la prostate, les os, les graisses et le cerveau. Cette liaison active les récepteurs des œstrogènes, ce qui entraîne la régulation de la transcription des gènes et la modulation de divers processus physiologiques .

Applications De Recherche Scientifique

Medical Uses

1. Hormone Therapy for Menopause:

Estradiol valerate is commonly prescribed for the treatment of moderate to severe menopausal symptoms such as hot flashes and vaginal atrophy. In the United States, it is indicated for women experiencing hypoestrogenism due to conditions such as hypogonadism or primary ovarian failure. The typical dosage for these indications ranges from 10 to 20 mg administered via intramuscular injection every four weeks .

2. Hormonal Contraception:

this compound is included in combined oral contraceptives, often paired with progestins like dienogest. It is also available as a combined injectable contraceptive. These formulations are effective in preventing ovulation and managing menstrual cycles .

3. Transgender Hormone Therapy:

In transgender women, this compound serves as part of feminizing hormone therapy. Dosages typically range from 5 to 20 mg administered every two weeks, with some patients receiving up to 40 mg depending on individual needs and treatment goals . This application aims to promote the development of female secondary sexual characteristics.

4. Treatment of Prostate Cancer:

this compound has been utilized in the palliative treatment of advanced prostate cancer in men, where it acts as an anti-androgen by inhibiting testosterone production. The recommended dosage often exceeds 30 mg every one to two weeks .

5. Management of Breast Cancer:

Low-dose oral this compound (2–6 mg/day) has been explored in treating breast cancer, particularly in women who have developed resistance to aromatase inhibitors .

Pharmacokinetics and Safety

Research indicates that this compound exhibits favorable pharmacokinetic properties, allowing for effective absorption and utilization in the body. Studies assessing its bioequivalence have shown that it maintains consistent efficacy across different formulations .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety of this compound across various populations:

- Transgender Women: A study involving transgender women undergoing cross-sex hormone therapy reported improvements in bone mineral density and muscle mass during treatment with this compound compared to baseline measurements .

- Menopausal Women: Clinical trials have demonstrated significant reductions in hot flashes and improvements in quality of life among postmenopausal women treated with this compound .

- Cancer Treatment: Research has indicated that this compound can effectively manage symptoms associated with advanced prostate cancer while minimizing adverse effects when used judiciously .

Comparative Dosage Table

The following table summarizes the standard dosages of this compound compared to other estrogen formulations:

| Route/Form | This compound | Estradiol | Estradiol Acetate | Conjugated Estrogens |

|---|---|---|---|---|

| Oral | 0.5–4 mg/day | 0.5–4 mg/day | 0.45–3.6 mg/day | 0.3–1.25 mg/day |

| Injectable | 10–40 mg every 4 weeks | - | - | - |

Mécanisme D'action

Estradiol valerate acts as a prodrug of estradiol. Once administered, it is hydrolyzed in the body to release estradiol and valeric acid. Estradiol then binds to estrogen receptors in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. This binding activates the estrogen receptors, leading to the regulation of gene transcription and the modulation of various physiological processes .

Comparaison Avec Des Composés Similaires

Le valérate d'estradiol est similaire à d'autres esters d'estradiol tels que l'acétate d'estradiol, le benzoate d'estradiol, le cypionate d'estradiol et le dienanthate d'estradiol. Ces composés sont également utilisés dans la thérapie hormonale et ont des mécanismes d'action similaires. Le valérate d'estradiol est unique par son estérification spécifique avec l'acide valérique, qui affecte sa pharmacocinétique et sa durée d'action .

Liste de composés similaires

- Acétate d'estradiol

- Benzoate d'estradiol

- Cypionate d'estradiol

- Dienanthate d'estradiol

Activité Biologique

Estradiol valerate (EV) is a synthetic derivative of estradiol, commonly used in hormone replacement therapy and gender-affirming treatments. Its biological activity encompasses a range of effects on hormone regulation, reproductive health, and various physiological systems. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and clinical implications.

This compound exerts its effects primarily through estrogen receptors (ERs), specifically ERα and ERβ. These receptors are widely distributed in various tissues, including reproductive organs, brain, and bone. The binding of EV to these receptors activates gene transcription involved in the regulation of reproductive functions and secondary sexual characteristics.

Estrogen Receptor Activation

Research indicates that EV significantly upregulates the expression of ERα and ERβ in target tissues. For instance, a study demonstrated that treatment with EV led to a 2.0-fold increase in ERα and a 2.6-fold increase in ERβ expression in uterine tissues compared to untreated controls . This receptor activation is crucial for mediating the estrogenic effects associated with this compound.

Clinical Applications

1. Hormone Replacement Therapy (HRT)

EV is frequently used in HRT for menopausal women to alleviate symptoms such as hot flashes, mood swings, and sleep disturbances. A clinical study involving 100 patients with perimenopausal syndrome showed that EV improved serum sex hormone levels and significantly enhanced quality of life indicators, including sleep quality and emotional well-being .

2. Gender-Affirming Hormone Therapy

In transgender women undergoing hormone therapy, EV is often administered to induce feminization. A case study reported elevated cortisol levels in a patient receiving EV for gender dysphoria, suggesting potential endocrine interactions that warrant monitoring during treatment .

3. Neurotransmitter Modulation

Neonatal exposure to this compound has been shown to permanently alter neurotransmitter levels in the brain, particularly dopamine . This finding suggests that early exposure to EV may have long-lasting effects on neurochemical pathways related to mood and behavior.

Case Studies

- Case Study on Cortisol Levels : A 31-year-old transgender woman experienced elevated cortisol and ACTH levels after 11 days of EV treatment. This highlights the need for careful monitoring of adrenal function during estrogen therapy .

- Impact on Sleep Quality : In a randomized controlled trial, patients receiving EV reported significant improvements in sleep disturbances compared to those receiving conventional treatments .

Data Table: Effects of this compound on Hormonal Levels

| Parameter | Baseline Levels | Post-Treatment Levels | Statistical Significance |

|---|---|---|---|

| Estradiol (E2) | 11 pg/mL | 99 pg/mL | p < 0.01 |

| Cortisol | 31.6 μg/dL | 38.8 μg/dL | p < 0.05 |

| ACTH | 45 pg/mL | 51.5 pg/mL | p < 0.05 |

| LH | 1.16 mIU/mL | Decreased | p < 0.01 |

| FSH | 0.96 mIU/mL | Decreased | p < 0.01 |

Safety Profile and Adverse Effects

While this compound is generally considered safe, it can lead to side effects such as increased risk of thromboembolic events and mild hormonal imbalances. A study noted that common adverse reactions included breast tenderness and mood changes; however, severe adverse events remain rare .

Propriétés

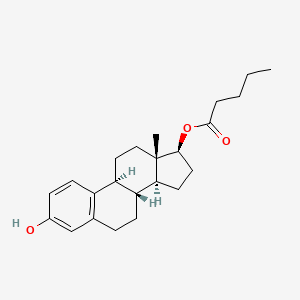

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPBGGWRJCQGY-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023004 | |

| Record name | Estradiol valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity. | |

| Record name | Estradiol valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

979-32-8 | |

| Record name | Estradiol valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=979-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol valerate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estradiol valerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKG364O896 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.